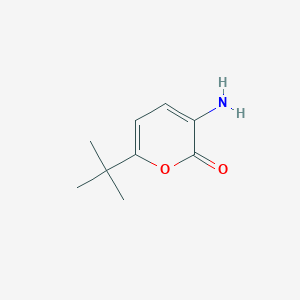
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C12H22BrN2. It is known for its water solubility and is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a one-step reaction. This reaction includes the combination of 4-(diphenylamino)benzaldehyde with this compound . The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves maintaining strict control over reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in cellular imaging and as a fluorescent probe due to its near-infrared emission properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its ability to generate reactive oxygen species (ROS) upon visible light irradiation. This property makes it effective in photodynamic therapy, where it can induce cell death in cancer cells by generating ROS . The compound specifically targets the cell membrane, allowing for precise imaging and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide
- 4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium chloride
Uniqueness
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its high water solubility and strong near-infrared emission properties. These characteristics make it particularly useful in applications requiring high sensitivity and specificity, such as cellular imaging and photodynamic therapy .
Eigenschaften
Molekularformel |
C12H22Br2N2 |
|---|---|
Molekulargewicht |
354.12 g/mol |
IUPAC-Name |
trimethyl-[3-(4-methylpyridin-1-ium-1-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C12H22N2.2BrH/c1-12-6-9-13(10-7-12)8-5-11-14(2,3)4;;/h6-7,9-10H,5,8,11H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UVDBJJWEWWZBPR-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CCC[N+](C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)






![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)

